molecular formula C8H7BrFN3 B13904777 6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine

6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine

Katalognummer: B13904777
Molekulargewicht: 244.06 g/mol
InChI-Schlüssel: GCTMOLSWAYUUMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine typically involves the functionalization of the imidazo[4,5-c]pyridine core. One common method is the reaction of 3-ethyl-4-fluoroimidazo[4,5-c]pyridine with bromine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

Major Products Formed

    Substitution: Formation of 6-amino-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of 3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine.

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-3H-imidazo[4,5-b]pyridine
  • 3-Ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine
  • 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

Uniqueness

6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine is unique due to the combination of bromine, ethyl, and fluorine substituents, which enhance its chemical reactivity and potential biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Eigenschaften

Molekularformel

C8H7BrFN3

Molekulargewicht

244.06 g/mol

IUPAC-Name

6-bromo-3-ethyl-4-fluoroimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H7BrFN3/c1-2-13-4-11-5-3-6(9)12-8(10)7(5)13/h3-4H,2H2,1H3

InChI-Schlüssel

GCTMOLSWAYUUMA-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=NC2=CC(=NC(=C21)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.